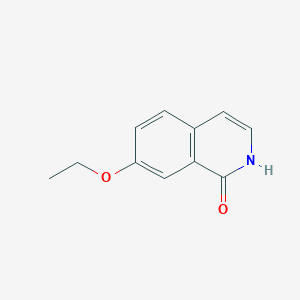![molecular formula C9H19NO B13201859 2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
2-[Butyl(methyl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butyl(methyl)amino]cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutanes. It is a chiral molecule with two enantiomers, which are mirror images of each other. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane-containing compounds, including 2-[Butyl(methyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires a catalyst, such as a metal complex, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the [2 + 2] cycloaddition reaction. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified using techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Butyl(methyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-[Butyl(methyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[Butyl(methyl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
2-[Butyl(methyl)amino]cyclopropan-1-ol: A similar compound with a three-membered ring instead of four.
2-[Butyl(methyl)amino]cyclopentan-1-ol: A similar compound with a five-membered ring.
Uniqueness
2-[Butyl(methyl)amino]cyclobutan-1-ol is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the two enantiomers can have different biological activities .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-[butyl(methyl)amino]cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-4-7-10(2)8-5-6-9(8)11/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
DEFFDPOQDVZAJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C1CCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



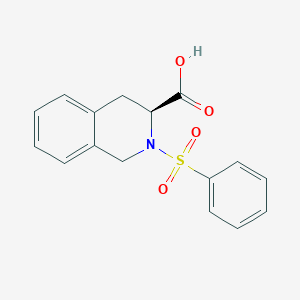

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
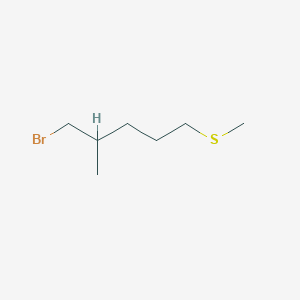

![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
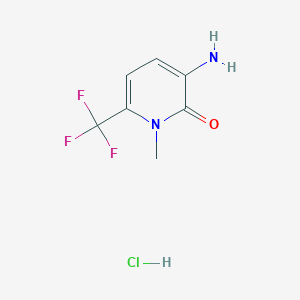

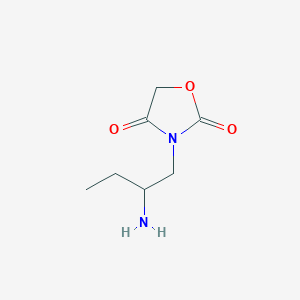
![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
